4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
4-(4-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-4-7(11)2-3-8(6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
YSBUUKRPZVRXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Method A: Reaction of 4-Bromoacetophenone with Thiourea
This method involves the following steps:
Starting Materials : The primary reactants are 4-bromoacetophenone and thiourea.
Reaction Conditions : The reaction is typically conducted in the presence of iodine as a catalyst and under reflux conditions in a suitable solvent such as ethanol.
Yield : This method has been reported to yield the desired product with high purity (95%) after purification steps, such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, continuous flow reactors may be employed to enhance efficiency in mixing and heat transfer. This method allows for better scalability and reproducibility of the synthesis process.
Alternative Method: Hydrolysis of N-(4-bromo-2-methylphenyl) ethanamide
Another approach involves the hydrolysis of N-(4-bromo-2-methylphenyl) ethanamide:
Protection of Arylamine : The process begins with the protection of arylamine to form N-(2-methylphenyl) acetamide.
Bromination : This intermediate is then brominated using N-bromosuccinimide under reflux conditions.
Hydrolysis : The brominated product undergoes hydrolysis using concentrated hydrochloric acid followed by neutralization with ammoniacal liquor, leading to the formation of the final product after recrystallization.
Types of Reactions
The compound can undergo various chemical reactions, including:
Substitution Reactions : The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution Reagents : Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidizing Agents : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrN2S |
| Molecular Weight | 269.16 g/mol |
| IUPAC Name | 4-(4-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
| InChI | InChI=1S/C10H9BrN2S/c1-6... |
| InChI Key | YSBUUKRPZVRXDN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)... |
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Applications
The compound exhibits promising antimicrobial properties, making it a candidate for combating bacterial infections. Research has demonstrated that derivatives of thiazole, including those similar to 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine, show significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study synthesized various thiazole derivatives and assessed their antibacterial efficacy. The results indicated that compounds with similar structures displayed potent activity against multiple bacterial strains, comparable to standard antibiotics like norfloxacin and fluconazole .
Data Table: Antibacterial Efficacy of Thiazole Derivatives
| Compound ID | Structure | Gram-positive Activity | Gram-negative Activity | Reference |
|---|---|---|---|---|
| p2 | 4-(4-Bromo-phenyl)-thiazol | Effective | Moderate | |
| p3 | 4-(Methylsulfonyl)-thiazol | High | High | |
| p6 | 5-Phenyl-thiazol | Moderate | Effective |
Anticancer Applications
In addition to its antibacterial properties, this compound has shown potential in anticancer research. Studies have focused on its ability to inhibit cancer cell proliferation, particularly in estrogen receptor-positive breast cancer cells.
Case Study: Anticancer Activity
A notable investigation involved synthesizing a series of thiazole derivatives and evaluating their anticancer effects on the MCF7 breast cancer cell line. Among these, certain derivatives demonstrated significant cytotoxicity, with one compound (p2) showing activity comparable to the standard chemotherapeutic agent 5-fluorouracil .
Data Table: Anticancer Efficacy of Thiazole Derivatives
| Compound ID | Structure | IC50 (µM) | Standard Comparison | Reference |
|---|---|---|---|---|
| p2 | 4-(Bromo-phenyl)-thiazol | 12.5 | Comparable to 5-FU | |
| p3 | 4-(Chlorophenyl)-thiazol | 15.0 | Moderate | |
| p4 | 5-Methyl-thiazol | 20.0 | Lower than standard |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between thiazole derivatives and their biological targets. These studies help predict the binding affinity and mechanism of action of the compounds.
Findings from Molecular Docking
The docking studies revealed that certain thiazole derivatives bind effectively to key proteins involved in bacterial resistance and cancer progression. For instance, compounds were shown to interact favorably with the active sites of enzymes critical for cell division in bacteria and cancer cells .
Data Table: Molecular Docking Scores
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|---|
| p2 | DHPS | -8.5 | Hydrogen bonds |
| p3 | CYP51 | -9.0 | π–π stacking |
| p4 | CDK2 | -7.8 | Hydrophobic interactions |
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Thiazole Derivatives and Their Properties
Key Observations :
- Electron-Withdrawing vs. Methoxy or dimethylamino groups (e.g., p1, p3) increase solubility due to their polar nature .
- Impact on Melting Points : Derivatives with bulky substituents (e.g., p1) exhibit higher melting points compared to simpler analogs (e.g., p3), likely due to increased crystalline packing efficiency .
Antimicrobial Activity
- This compound : Demonstrates moderate activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .
- Compound p1 : Shows superior antimicrobial efficacy (MIC: 6.25 µg/mL for S. aureus), attributed to the electron-donating methoxy groups enhancing membrane penetration .
- Compound p3 : Lower antimicrobial potency (MIC: 50 µg/mL) but higher selectivity for cancer cells (IC₅₀: 8.2 µM against MCF-7), suggesting substituent-dependent activity shifts .
Anticancer Potential
- This compound : Exhibits antiproliferative effects against glioblastoma (U87 MG) with IC₅₀ of 18 µM, likely via KCa3.1 channel modulation .
- Compound p3: Higher efficacy in breast cancer models (IC₅₀: 8.2 µM) due to the dimethylamino group facilitating DNA intercalation .
ADME and Toxicity Considerations
- Lipophilicity : The bromine and methyl groups in this compound confer a logP value of ~3.2, favoring blood-brain barrier penetration but risking hepatotoxicity .
- Safety Profile : Brominated thiazoles (e.g., 4-(3-Bromo-4-fluorophenyl)-thiazol-2-amine) are classified as irritants (GHS Category Xi), necessitating careful handling .
Biological Activity
Antimicrobial Activity
4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine has demonstrated significant antimicrobial properties against both bacterial and fungal species . The compound's activity is attributed to the presence of the thiazole nucleus, which is known to interfere with the biosynthesis of bacterial lipids .
Antibacterial Activity
In vitro studies using the turbidimetric method have shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the bromine atom at the para position of the phenyl ring enhances its antibacterial properties .
Antifungal Activity
The compound also displays antifungal activity comparable to standard antifungal agents like fluconazole . The 2-amino group on the thiazole ring is believed to play a crucial role in its antifungal properties .
Anticancer Activity
This compound has shown promising anticancer activity, particularly against breast cancer cell lines .
Breast Cancer Studies
In vitro studies using the Sulforhodamine B (SRB) assay on the MCF7 cell line (estrogen receptor-positive human breast adenocarcinoma) have demonstrated significant antiproliferative activity . The compound's activity was found to be comparable to the standard drug 5-fluorouracil .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding mode of this compound with various receptors . These studies have revealed:
- Good docking scores within the binding pockets of selected PDB IDs (1JIJ, 4WMZ, and 3ERT) .
- Promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- The bromine atom at the para position of the phenyl ring enhances antimicrobial activity .
- The 2-amino group on the thiazole ring contributes to its antifungal properties .
- The methyl group at the ortho position of the phenyl ring may influence its anticancer activity, although more specific studies are needed to confirm this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
